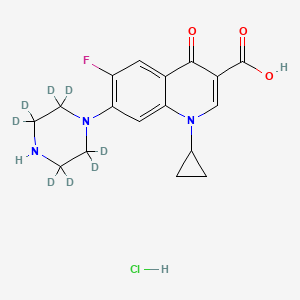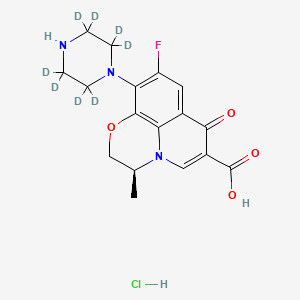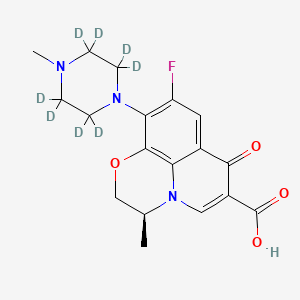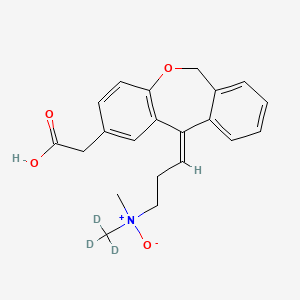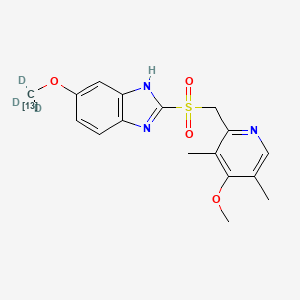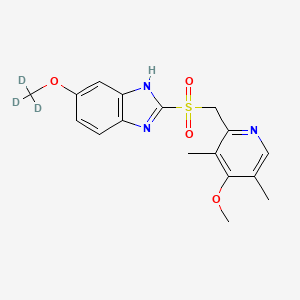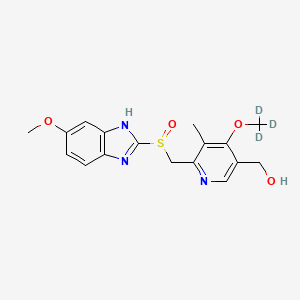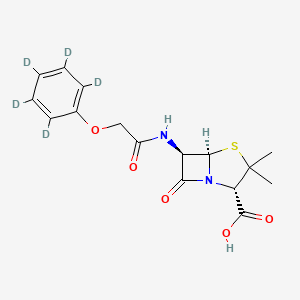
Paraxanthine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Paraxanthine-d3, also known as 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-7-(methyl-d3)-, is a stable isotope-labeled compound. It is a derivative of paraxanthine, which is a primary metabolite of caffeine. This compound is used in various research applications, particularly in the fields of neurology and pharmacology, due to its role in studying the metabolism and effects of caffeine and related compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of paraxanthine-d3 typically involves the methylation of theobromine or theophylline. One common method includes the use of deuterated methyl iodide (CD3I) as a methylating agent. The reaction is carried out under basic conditions, often using potassium carbonate (K2CO3) as a base, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the methylation process, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent production of the compound. The final product is purified using techniques such as preparative chromatography to achieve high purity suitable for research applications .
Chemical Reactions Analysis
Types of Reactions
Paraxanthine-d3 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like ammonia (NH3) or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of xanthine derivatives, while reduction can yield demethylated products .
Scientific Research Applications
Paraxanthine-d3 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various studies. Some key applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of caffeine and its metabolites.
Biology: Employed in studies investigating the metabolic pathways of caffeine and its effects on biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and excretion of caffeine in the human body.
Industry: Applied in the development of new pharmaceuticals and in the quality control of caffeine-containing products
Mechanism of Action
Paraxanthine-d3 exerts its effects primarily through its interaction with adenosine receptors in the brain. By blocking these receptors, it prevents the inhibitory effects of adenosine, leading to increased neuronal activity and alertness. Additionally, this compound increases intracellular calcium levels in skeletal muscle, which can enhance muscle contraction and performance .
Comparison with Similar Compounds
Paraxanthine-d3 is similar to other methylxanthines such as caffeine, theobromine, and theophylline. it has unique properties that make it valuable for research:
Caffeine: this compound is a primary metabolite of caffeine and shares many of its stimulant effects but with lower toxicity and fewer side effects.
Theobromine: While theobromine is also a caffeine metabolite, it has a longer half-life and different pharmacological effects.
Theophylline: Theophylline is used primarily for its bronchodilator effects, whereas this compound is more focused on neurological and metabolic studies
Similar Compounds
- Caffeine (1,3,7-trimethylxanthine)
- Theobromine (3,7-dimethylxanthine)
- Theophylline (1,3-dimethylxanthine)
This compound’s unique labeling with deuterium makes it particularly useful for detailed metabolic and pharmacokinetic studies, distinguishing it from its non-labeled counterparts .
Properties
CAS No. |
65566-70-3 |
|---|---|
Molecular Formula |
C7H5D3N4O2 |
Molecular Weight |
183.18 |
Appearance |
Off-White to Pale Tan Solid |
melting_point |
291-293 °C |
Purity |
95% by HPLC; 98% atom D |
Related CAS |
611-59-6 (unlabelled) |
Synonyms |
3,7-Dihydro-1-methyl-7-(methyl-d3)-1H-purine-2,6-dione |
tag |
Xanthine Impurities |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


